molecular formula C13H9F B14750278 4-fluoro-9H-fluorene CAS No. 317-71-5

4-fluoro-9H-fluorene

Cat. No.: B14750278
CAS No.: 317-71-5
M. Wt: 184.21 g/mol
InChI Key: YNERKKMOKXACJW-UHFFFAOYSA-N
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Description

4-Fluoro-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a fluorine atom at the 4th position of the fluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-9H-fluorene typically involves the fluorination of fluorene derivatives. One common method is the direct fluorination of 9H-fluorene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale fluorination processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of fluorinating agent and reaction conditions is optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert it back to the parent fluorene compound.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 4-fluoro-9H-fluorene and its derivatives involves interactions with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene: The parent compound without the fluorine substitution.

    9-Fluorenone: An oxidized derivative of fluorene.

    4-Methyl-9H-fluorene: A methyl-substituted derivative.

Uniqueness

4-Fluoro-9H-fluorene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties

Properties

CAS No.

317-71-5

Molecular Formula

C13H9F

Molecular Weight

184.21 g/mol

IUPAC Name

4-fluoro-9H-fluorene

InChI

InChI=1S/C13H9F/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2

InChI Key

YNERKKMOKXACJW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)F

Origin of Product

United States

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